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Compound of Interest

Compound Name: Protein Kinase C (19-36)

Cat. No.: B15621564 Get Quote

This guide provides researchers, scientists, and drug development professionals with essential

information, troubleshooting advice, and detailed protocols to ensure the experimental

specificity of the Protein Kinase C (PKC) pseudosubstrate inhibitor, PKC (19-36).

Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-36) and how does it function as an inhibitor?

Protein Kinase C (19-36) is a synthetic peptide that corresponds to the amino acid sequence

19-36 of the pseudosubstrate domain found in the regulatory region of most PKC isoforms.[1]

[2][3] This region mimics a PKC substrate but lacks a phosphorylatable serine or threonine

residue.[2] It functions as a competitive inhibitor by binding to the substrate-binding site of

activated PKC, thereby preventing the phosphorylation of endogenous substrates.[1][3]

Q2: Is the PKC (19-36) peptide specific for a particular PKC isoform?

No, the PKC (19-36) peptide is generally not considered isoform-specific.[4] The

pseudosubstrate sequence is highly conserved among the different classes of PKC

(conventional, novel, and atypical), meaning the peptide will likely inhibit most, if not all,

isoforms.[5] Therefore, it should be used as a general PKC inhibitor rather than to probe the

function of a specific isoform.

Q3: What are the known off-target effects of PKC (19-36)?
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While PKC (19-36) is a potent inhibitor of PKC, it can exhibit off-target effects, especially at

higher concentrations. The most well-documented off-target kinases are Myosin Light Chain

Kinase (MLCK) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[6][7] Its inhibitory

potency against these kinases is significantly lower than for PKC, providing a therapeutic

window for specific inhibition.[6][7][8] Additionally, due to its highly basic nature, the peptide

may interact with acidic phospholipids in the cell membrane, which could potentially interfere

with cellular signaling.[9]

Q4: What is a reliable working concentration for PKC (19-36) in cellular experiments?

The optimal concentration is highly dependent on the cell type, experimental conditions, and

the specific biological question. While the reported IC50 for PKC is in the nanomolar range in

vitro, higher concentrations (typically 1-10 µM) are often required in intact cells to achieve

effective inhibition.[6][10][11][12] It is critical to perform a dose-response experiment to

determine the lowest effective concentration that produces the desired effect without causing

non-specific outcomes.

Q5: My results with PKC (19-36) are inconsistent or difficult to interpret. What should I do?

Inconsistent results can arise from several factors, including inhibitor concentration, cell

permeability, or true biological complexity. The first step is to rigorously validate the inhibitor's

action in your specific system. Refer to the Troubleshooting Guide and Experimental Protocols

sections below for guidance on implementing proper controls and validation assays.

Inhibitor Specificity Data
The following table summarizes the reported inhibitory constants for PKC (19-36) against PKC

and common off-target kinases, providing a quantitative basis for designing specificity

experiments.
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Kinase Inhibitory Constant (IC50 / Ki)

Protein Kinase C (PKC) 0.15 - 0.28 µM[1][6][8]

CaM Kinase II (CaMKII) ~30 µM[7]

Myosin Light Chain Kinase (MLCK) ~24 µM[6][7]

cAMP-dependent Protein Kinase (PKA) ~423 µM[6]

Troubleshooting Guide
Problem: No observable effect after treatment with PKC (19-36).

Possible Cause Recommended Solution

Inhibitor Concentration is Too Low

Perform a dose-response curve (e.g., 1 µM, 5

µM, 10 µM, 20 µM) to find the effective

concentration in your system.

Poor Cell Permeability

Increase incubation time. For short-term

experiments, consider using a myristoylated

version of the peptide to enhance membrane

permeability.

The Biological Effect is Not PKC-Dependent

Use a positive control, such as a phorbol ester

(e.g., PMA), to activate PKC. If PKC (19-36)

blocks the PMA-induced effect, the inhibitor is

active.[13] If your primary stimulus still yields no

effect, it may not involve a PKC pathway

sensitive to this inhibitor.

Problem: Unexpected or potentially non-specific effects are observed.
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Possible Cause Recommended Solution

Inhibitor Concentration is Too High

Reduce the concentration to the lowest effective

dose determined from your dose-response

curve. High concentrations risk inhibiting off-

target kinases like CaMKII or MLCK.[6][7]

Non-Specific Peptide Effects

Crucially, include a negative control peptide. An

inactive analog, such as [Glu²⁷]PKC(19-36),

where a key basic residue is substituted, is an

excellent control.[6][12] This control peptide

should not produce the same biological effect.

Confirmation of PKC-Dependence is Needed

Use a structurally unrelated PKC inhibitor (e.g.,

a small molecule like Gö6976 or GF109203X) to

see if it phenocopies the effect of PKC (19-36).

[4] If both inhibitors produce the same result, it

strengthens the conclusion that the effect is

PKC-mediated.

Key Experimental Protocols
Protocol 1: Validating Specificity with an In Vitro Kinase
Assay
This protocol allows for the direct measurement of PKC (19-36) potency and selectivity.

Prepare Kinase Reactions: For each kinase to be tested (e.g., purified PKC, CaMKII, PKA),

prepare a master mix containing kinase buffer, a suitable protein/peptide substrate (e.g.,

Histone H1 or a specific substrate peptide), and cofactors (e.g., CaCl₂, Phosphatidylserine,

DAG for conventional PKC).

Set Up Inhibition Curve: Aliquot the master mix into tubes. Add PKC (19-36) at a range of

final concentrations (e.g., 0 µM, 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).

Initiate Phosphorylation: Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for 10-20

minutes.
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Stop and Quantify: Terminate the reactions by spotting the mixture onto P81

phosphocellulose paper and immersing it in phosphoric acid.[14] Wash the papers to remove

unincorporated ATP.

Analyze Data: Measure the remaining radioactivity on the papers using a scintillation

counter. Plot the percentage of kinase activity versus the log of the inhibitor concentration to

determine the IC50 value for each kinase.

Protocol 2: Cellular Specificity Control Using an Inactive
Peptide
This protocol validates that the observed cellular effect is due to specific PKC inhibition.

Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cell groups

in parallel with:

Vehicle Control (e.g., sterile water or buffer).

Effective concentration of PKC (19-36) (determined from a dose-response).

The same concentration of an inactive control peptide (e.g., [Glu²⁷]PKC(19-36)).[6]

Stimulation: Apply the biological stimulus of interest to all groups for the appropriate duration.

Include a positive control group treated with a PKC activator like PMA, with and without the

inhibitor.

Lysis and Protein Analysis: Lyse the cells and collect the protein extracts.

Western Blotting: Perform a Western blot to analyze the phosphorylation of a known

downstream substrate of PKC.

Interpretation: A specific effect will show a change in substrate phosphorylation in the

stimulus group, which is reversed by the active PKC (19-36) peptide but not by the inactive

control peptide.

Diagrams and Workflows
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Caption: Mechanism of Protein Kinase C inhibition by the pseudosubstrate peptide PKC (19-

36).
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Caption: Recommended experimental workflow for validating the specificity of PKC (19-36).
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Caption: Troubleshooting decision tree for experiments involving PKC (19-36).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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